alpha-Eucaine

Description

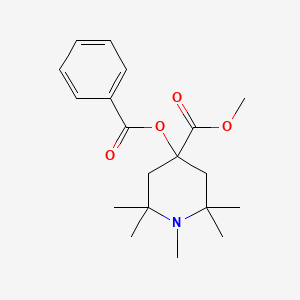

Structure

3D Structure

Properties

CAS No. |

470-68-8 |

|---|---|

Molecular Formula |

C19H27NO4 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate |

InChI |

InChI=1S/C19H27NO4/c1-17(2)12-19(16(22)23-6,13-18(3,4)20(17)5)24-15(21)14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |

InChI Key |

MJMZACWQGQGLBI-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1C)(C)C)(C(=O)OC)OC(=O)C2=CC=CC=C2)C |

Canonical SMILES |

CC1(CC(CC(N1C)(C)C)(C(=O)OC)OC(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of alpha-Eucaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Eucaine, a synthetic local anesthetic, emerged in the late 19th century as one of the earliest alternatives to cocaine. Its development marks a significant milestone in the history of medicinal chemistry and the quest for safer and more reliable anesthetic agents. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting detailed experimental protocols and quantitative data for its preparation. The information is tailored for researchers, scientists, and professionals in drug development, offering a deep dive into the foundational chemistry of this early anesthetic.

Historical Context and Discovery

This compound was first synthesized by the German chemist Georg von Merling in 1884.[1] At the time, cocaine was the only effective local anesthetic, but its use was fraught with problems, including high toxicity and the potential for addiction.[2] This created an urgent need for synthetic substitutes that could replicate cocaine's anesthetic properties without its adverse effects.

Von Merling's work was part of a broader effort to understand the structure-activity relationship of cocaine and to design simpler, synthetic analogues. This compound was one such analogue, designed to mimic the essential chemical features of cocaine responsible for its anesthetic action.[3] While it demonstrated effective local anesthetic properties, this compound was found to be significantly irritating to tissues, which limited its clinical utility.[1] This led von Merling and his colleague Albrecht Schmidt to develop a less irritating isomer, beta-Eucaine, in 1896.[1] Despite its limitations, the discovery of this compound was a crucial step forward, demonstrating that effective local anesthetics could be created synthetically in the laboratory.

Chemical Synthesis of this compound

The historical synthesis of this compound is a multi-step process that begins with the readily available starting material, acetone (B3395972). The overall pathway involves the construction of a substituted piperidine (B6355638) ring, followed by the introduction of the necessary functional groups to impart anesthetic activity.

Overall Synthesis Pathway

The synthesis can be broadly divided into two major stages: the preparation of the key intermediate, triacetonamine (B117949), and its subsequent conversion to this compound.

Caption: Overview of the synthetic pathway to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each major step in the synthesis of this compound.

Stage 1: Synthesis of Triacetonamine (2,2,6,6-Tetramethyl-4-piperidone)

This foundational step involves the condensation of three molecules of acetone with one molecule of ammonia (B1221849).

Reaction:

3 C₃H₆O + NH₃ → C₉H₁₇NO + 2 H₂O

Protocol:

-

Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Initial Charge: The flask is charged with 435 g (7.5 moles) of acetone and 20 g of anhydrous calcium chloride, which acts as a catalyst.[1]

-

Ammonia Addition: The mixture is cooled to 10-15 °C in an ice-water bath. While stirring vigorously, 45 g (3.8 moles) of a 25-28% aqueous ammonia solution is added dropwise from the dropping funnel over a period of 2-3 hours. The temperature should be carefully maintained below 20 °C during the addition.[1]

-

Reaction Period: After the addition is complete, the reaction mixture is stirred at room temperature for 20-24 hours. The mixture will gradually turn into a yellowish slurry.[1]

-

Work-up and Purification:

-

The slurry is filtered to remove the calcium chloride.

-

The filter cake is washed with a small amount of acetone.

-

The filtrate is subjected to distillation at atmospheric pressure to remove unreacted acetone and other low-boiling components. The distillation is stopped when the vapor temperature reaches 100 °C.

-

The remaining residue is cooled and extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation, collecting the fraction boiling at 95-100 °C at 20 mmHg.[1]

-

Quantitative Data for Triacetonamine Synthesis

| Parameter | Value |

| Acetone | 7.5 moles |

| Ammonia (25-28% aq.) | 3.8 moles |

| Calcium Chloride | 20 g |

| Reaction Temperature | < 20 °C (addition), RT (stirring) |

| Reaction Time | 20-24 hours |

| Boiling Point (product) | 95-100 °C at 20 mmHg |

| Typical Yield | ~60-70% |

Stage 2: Conversion of Triacetonamine to this compound

This stage involves a four-step sequence starting from triacetonamine.

Caption: Detailed workflow for the conversion of triacetonamine to this compound.

1. N-Methylation of Triacetonamine

Protocol:

-

Triacetonamine is dissolved in a suitable solvent such as acetone or a lower alcohol.

-

A slight excess of a methylating agent, such as methyl iodide, is added.

-

A base, typically potassium carbonate, is added to neutralize the hydroiodic acid formed during the reaction.

-

The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

-

The inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude N-methyltriacetonamine can be purified by distillation or used directly in the next step.

2. Cyanohydrin Formation

Protocol:

-

N-methyltriacetonamine is dissolved in a suitable solvent, such as ethanol (B145695) or diethyl ether.

-

The solution is cooled in an ice bath.

-

A source of cyanide, such as hydrogen cyanide or a mixture of sodium cyanide and a protic acid, is added slowly while maintaining the low temperature.

-

The reaction is stirred for several hours at low temperature.

-

The reaction mixture is then carefully neutralized and worked up to isolate the cyanohydrin intermediate.

3. Esterification with Benzoyl Chloride

Protocol:

-

The cyanohydrin intermediate is dissolved in a non-protic solvent like pyridine (B92270) or dichloromethane.

-

The solution is cooled in an ice bath.

-

Benzoyl chloride is added dropwise with stirring. Pyridine can act as both a solvent and an acid scavenger.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then poured into water, and the product is extracted with a suitable organic solvent. The organic layer is washed with dilute acid (to remove pyridine), water, and brine, then dried and concentrated to yield the benzoylated cyanohydrin.

4. Pinner Reaction to this compound

Protocol:

-

The benzoylated cyanohydrin is dissolved in anhydrous ethanol.

-

The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution until saturation.

-

The reaction mixture is allowed to stand at a low temperature for an extended period (often several days) to allow for the formation of the imino ether hydrochloride (Pinner salt).

-

Water is then added to the reaction mixture, which hydrolyzes the imino ether to the corresponding ester, this compound.

-

The product is isolated by basification of the solution and extraction with an organic solvent. The crude product can be purified by crystallization.

Quantitative Data for the Conversion of Triacetonamine to this compound

| Step | Key Reagents | Typical Conditions | Notes |

| N-Methylation | Methyl iodide, K₂CO₃ | Reflux in acetone | Yields are generally high. |

| Cyanohydrin Formation | NaCN, H⁺ | 0 °C to RT | Reaction is reversible. |

| Esterification | Benzoyl chloride, Pyridine | 0 °C to RT | Exothermic reaction. |

| Pinner Reaction | Anhydrous Ethanol, HCl (gas) | Low temperature, several days | Requires anhydrous conditions initially. |

Logical Relationships in Early Anesthetic Discovery

The discovery of this compound was not an isolated event but part of a logical progression in the early development of local anesthetics. The general workflow involved identifying a lead compound (cocaine), simplifying its structure to identify the key pharmacophore, and then synthesizing analogues to improve the therapeutic profile.

Caption: Logical workflow of early local anesthetic discovery.

Conclusion

This compound holds a significant place in the history of pharmacology as one of the first synthetic local anesthetics. While its clinical use was limited by side effects, its discovery and synthesis were pivotal in demonstrating the feasibility of creating cocaine alternatives in the laboratory. The multi-step synthesis, starting from simple precursors, showcases classic organic chemistry reactions and provides a valuable case study for students and professionals in the field of drug development. The detailed protocols and historical context presented in this guide offer a comprehensive resource for understanding the origins of this important class of therapeutic agents.

References

A Technical Guide to the Historical Synthesis of alpha-Eucaine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis pathways of alpha-Eucaine, a pioneering synthetic local anesthetic developed as an alternative to cocaine. The document provides a detailed overview of the chemical reactions, intermediates, and methodologies reported in the late 19th and early 20th centuries, with a focus on the seminal work of its inventor, Georg Merling.

Introduction

This compound, chemically known as methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate, was first synthesized in 1896 by the German chemist Georg Merling.[1] It emerged from the scientific endeavor to create a local anesthetic with the efficacy of cocaine but without its undesirable side effects, such as toxicity and addiction.[2] This guide will delineate the multi-step synthesis of this compound, commencing from readily available starting materials and proceeding through key intermediates.

Historical Synthesis Pathway of this compound

The primary historical synthesis of this compound begins with the formation of triacetonamine (B117949), a pivotal precursor. This is followed by a series of transformations including N-methylation, cyanohydrin formation, esterification, and a final Pinner reaction to yield the target molecule.

Stage 1: Synthesis of Triacetonamine (2,2,6,6-Tetramethyl-4-piperidone)

The synthesis of the core piperidine (B6355638) structure begins with the condensation of acetone (B3395972) and ammonia (B1221849).

Experimental Protocol:

A detailed experimental protocol for the synthesis of triacetonamine involves the reaction of acetone with an aqueous solution of ammonia in the presence of a catalyst, such as calcium chloride. The reaction mixture is typically stirred for an extended period at or below room temperature. The triacetonamine is then isolated and purified by distillation.

Stage 2: N-Methylation of Triacetonamine

The secondary amine of triacetonamine is methylated to introduce the N-methyl group characteristic of this compound.

Experimental Protocol:

2,2,6,6-Tetramethyl-4-piperidone is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a base and a suitable solvent. The reaction is carried out at an elevated temperature, and upon completion, the product, 1,2,2,6,6-pentamethyl-4-piperidone, is isolated and purified. A patent describing this process claims a yield of over 95%.[3]

Stage 3: Cyanohydrin Formation

The ketone functionality of 1,2,2,6,6-pentamethyl-4-piperidone is converted to a cyanohydrin, which introduces the carbon atom that will ultimately become the carboxyl group of the final product.

Experimental Protocol:

1,2,2,6,6-pentamethyl-4-piperidone is reacted with a source of cyanide, typically hydrogen cyanide generated in situ from the reaction of potassium cyanide with a mineral acid. This nucleophilic addition to the carbonyl group yields 4-cyano-4-hydroxy-1,2,2,6,6-pentamethylpiperidine.

Stage 4: Esterification with Benzoyl Chloride

The tertiary hydroxyl group of the cyanohydrin intermediate is esterified with benzoyl chloride to introduce the benzoyl group.

Experimental Protocol:

The cyanohydrin intermediate is treated with benzoyl chloride in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide, to facilitate the esterification. The product of this reaction is 4-benzoyloxy-4-cyano-1,2,2,6,6-pentamethylpiperidine.

Stage 5: Pinner Reaction to Yield this compound

The final step in the synthesis is a Pinner reaction, which converts the nitrile group into a methyl ester.

Experimental Protocol:

The benzoylated cyanohydrin is treated with an alcohol, such as methanol, in the presence of a strong acid catalyst, typically dry hydrogen chloride gas. This reaction proceeds through an imino ester intermediate, which is then hydrolyzed to afford the final product, this compound (methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate).[4] The product can be isolated as its hydrochloride salt.

Quantitative Data

While detailed quantitative data from the original historical literature is sparse, the following table summarizes the key transformations and intermediates.

| Step | Starting Material | Reagents | Product | Reported Yield |

| 1 | Acetone, Ammonia | Calcium Chloride | Triacetonamine | Not specified |

| 2 | Triacetonamine | Dimethyl Sulfate, Base | 1,2,2,6,6-Pentamethyl-4-piperidone | >95%[3] |

| 3 | 1,2,2,6,6-Pentamethyl-4-piperidone | KCN, Acid | 4-Cyano-4-hydroxy-1,2,2,6,6-pentamethylpiperidine | Not specified |

| 4 | 4-Cyano-4-hydroxy-1,2,2,6,6-pentamethylpiperidine | Benzoyl Chloride, Base | 4-Benzoyloxy-4-cyano-1,2,2,6,6-pentamethylpiperidine | Not specified |

| 5 | 4-Benzoyloxy-4-cyano-1,2,2,6,6-pentamethylpiperidine | Methanol, HCl | This compound | Not specified |

Visualizing the Synthesis Pathway

The following diagrams illustrate the key stages in the historical synthesis of this compound.

Conclusion

The historical synthesis of this compound represents a significant milestone in the development of synthetic pharmaceuticals. The pathway, while multi-stepped, relies on fundamental organic reactions that were accessible to chemists of the late 19th century. This guide provides a comprehensive overview of this historical process, offering valuable insights for researchers and professionals in the fields of medicinal chemistry and drug development. The synthesis of this compound not only paved the way for safer local anesthetics but also contributed to the growing body of knowledge in synthetic organic chemistry.

References

An In-depth Technical Guide to the Original Chemical Structure of alpha-Eucaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the original chemical structure, properties, synthesis, and mechanism of action of alpha-Eucaine. Designed for a scientific audience, this document consolidates key data and experimental details to facilitate a deeper understanding of this early synthetic local anesthetic.

Introduction

This compound (α-Eucaine) was one of the first synthetic local anesthetics, developed as an analogue of cocaine in the late 19th century.[1] It was first synthesized in 1884 by the German chemist Georg Merling.[2] While its development marked a significant step in the search for cocaine substitutes, its clinical use was limited due to significant tissue irritation.[2] This led to the subsequent development of its less irritating successor, beta-Eucaine.[2] This guide focuses on the foundational chemical and pharmacological aspects of the original this compound molecule.

Chemical Structure and Identifiers

The chemical structure of this compound is based on a piperidine (B6355638) ring, a key feature that distinguished it from the tropane (B1204802) ring structure of cocaine. This structural modification was a deliberate attempt to reduce the undesirable side effects associated with cocaine while retaining its anesthetic properties.[3]

The formal IUPAC name for this compound is Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate.[1][4]

Caption: 2D chemical structure of this compound.

Physicochemical and Pharmacological Data

Quantitative data for this compound is limited due to its early obsolescence. The following table summarizes its fundamental physicochemical properties.

| Property | Value | Reference(s) |

| IUPAC Name | Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate | [1][4] |

| Synonyms | α-Eucaine, Eucaine A | [1][4] |

| Molecular Formula | C₁₉H₂₇NO₄ | [1][4][5] |

| Molar Mass | 333.428 g·mol⁻¹ | [1][4][6] |

| CAS Number | 470-68-8 | [1][4] |

| PubChem CID | 5282357 | [1][4] |

| Chemical Class | Benzoate Ester | [6] |

Original Synthesis Protocol

The synthesis of this compound involves a multi-step process starting from acetone (B3395972). The detailed methodology provides a historical context for early synthetic organic chemistry techniques.[1]

Experimental Protocol:

-

Aldol (B89426) Condensation: Two equivalents of acetone undergo an aldol condensation to produce mesityl oxide (1).

-

Ammonolysis: Mesityl oxide is treated with ammonia (B1221849) (ammonolysis) to form diacetonamine (B58104) (2).

-

Cyclization: Diacetonamine reacts with another equivalent of acetone to yield triacetonamine (B117949) (3).

-

N-Methylation: The secondary amine of triacetonamine is methylated to give 1,2,2,6,6-pentamethylpiperidin-4-one (B1347279) (4).

-

Cyanohydrin Formation: The ketone at position 4 is converted to a cyanohydrin (5) by reaction with a cyanide source.

-

Esterification: The tertiary alcohol of the cyanohydrin is esterified using benzoyl chloride to form the benzoyl ester (6).

-

Pinner Reaction: The nitrile group is converted to a methyl ester via a Pinner reaction with acidified methanol, yielding the final product, this compound (7).

Caption: Logical workflow for the synthesis of this compound.

Mechanism of Action

As a local anesthetic, the primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action prevents the propagation of nerve impulses, thereby producing a numbing effect.

Experimental Protocol for Assessing Local Anesthetic Activity (General):

-

Cell Preparation: Isolate dorsal root ganglion (DRG) neurons or other suitable nerve cells from a model organism.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to measure sodium currents (I_Na).

-

Drug Application: Perfuse the cells with a solution containing a known concentration of the local anesthetic (e.g., this compound).

-

Stimulation and Recording: Apply a series of voltage steps to elicit sodium channel opening and record the resulting currents before and after drug application.

-

Data Analysis: Analyze the reduction in the peak sodium current to determine the potency (e.g., IC₅₀) of the compound.

The binding of the anesthetic to the intracellular side of the sodium channel stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization and the generation of an action potential.[7]

Caption: Mechanism of action for local anesthetics like this compound.

References

- 1. α-Eucaine - Wikipedia [en.wikipedia.org]

- 2. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 3. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [medbox.iiab.me]

- 5. GSRS [precision.fda.gov]

- 6. Methyl 4-(benzoyloxy)-1,2,2,6,6-pentamethyl-4-piperidinecarboxylate | C19H27NO4 | CID 5282357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

α-Eucaine: A Technical Examination of an Early Cocaine Analog in Anesthesia

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the late 19th century, the search for a safe and effective local anesthetic was a paramount challenge in medicine. Cocaine, the first local anesthetic, had revolutionized surgical procedures but its significant toxicity and addictive properties spurred the quest for synthetic alternatives. Among the earliest of these was alpha-Eucaine, a compound developed as a structural analog of cocaine. This technical guide provides an in-depth analysis of this compound, focusing on its role as a cocaine analog in the nascent field of local anesthesia. It summarizes the available quantitative data, details the experimental protocols of the era used for its evaluation, and illustrates the understood mechanisms of action.

Historical Context and Development

This compound was first synthesized in 1896 and introduced as a less toxic substitute for cocaine.[1] Its development was a direct response to the growing concerns over cocaine's adverse effects. Early reports, such as those by Dr. Gaetano Vinci of Berlin in 1896, highlighted its potential as a local anesthetic.[1] However, this compound was soon observed to cause significant tissue irritation, a notable drawback that limited its clinical utility.[1] This led to the rapid development and preference for its successor, beta-Eucaine, which was found to be less irritating.[1]

Comparative Analysis: α-Eucaine vs. Cocaine

While historical records consistently describe this compound as being less toxic than cocaine, precise quantitative comparisons from the late 19th and early 20th centuries are scarce in readily available literature. The following table summarizes the qualitative comparisons mentioned in historical texts.

| Property | Cocaine | α-Eucaine |

| Anesthetic Potency | High | Reportedly similar to cocaine |

| Toxicity | High (systemic and local) | Reported to be less toxic than cocaine |

| Tissue Irritation | Moderate | High |

| Chemical Stability | Decomposes upon boiling | More stable than cocaine |

| Addictive Potential | High | Lower than cocaine |

Mechanism of Action: The Sodium Channel Blockade

The primary mechanism of action for local anesthetics, including this compound and cocaine, is the blockade of voltage-gated sodium channels in nerve cell membranes.[2] This action prevents the influx of sodium ions necessary for the generation and propagation of an action potential. By interrupting nerve impulse transmission, these agents produce a transient and localized loss of sensation.

The following diagram illustrates the general signaling pathway for local anesthetic action.

Caption: General signaling pathway of local anesthetics like α-Eucaine.

Experimental Protocols of the Era

The evaluation of new local anesthetics in the late 19th and early 20th centuries relied on a set of standardized, albeit rudimentary by modern standards, experimental protocols. These in vivo animal models were crucial for assessing the potency, duration of action, and local toxicity of compounds like this compound.

Rabbit Cornea Test for Surface Anesthesia

This was a primary method for determining the efficacy of a topical anesthetic.

-

Objective: To assess the onset, duration, and intensity of surface anesthesia.

-

Methodology:

-

A solution of the test compound (e.g., this compound hydrochloride) at a specific concentration was prepared.

-

A healthy rabbit was restrained, and one eye was designated as the test eye, while the other served as a control.

-

A few drops of the anesthetic solution were instilled into the conjunctival sac of the test eye. The control eye received a saline solution.

-

The corneal reflex was tested at regular intervals by touching the cornea with a fine, non-traumatic probe (such as a hair or a small loop of thread).

-

The absence of a blink reflex was indicative of successful anesthesia.

-

The time to the onset of anesthesia and the total duration until the return of the corneal reflex were recorded.

-

The degree of local irritation (e.g., redness, swelling, or corneal clouding) was also observed and noted.

-

Frog Sciatic Nerve Block for Conduction Anesthesia

This preparation was widely used to study the effects of local anesthetics on nerve conduction.

-

Objective: To evaluate the ability of a compound to block nerve impulse transmission.

-

Methodology:

-

A frog was pithed, and the sciatic nerve was carefully dissected from the leg, often with the gastrocnemius muscle still attached.

-

The preparation was mounted in a nerve chamber with electrodes for stimulation and recording.

-

The nerve was stimulated with a minimal electrical current that would elicit a visible muscle twitch.

-

A section of the nerve was then bathed in a solution of the local anesthetic.

-

The nerve was stimulated at regular intervals, and the presence or absence of a muscle twitch was observed.

-

The time taken for the muscle twitch to be completely abolished was recorded as the onset of the nerve block.

-

The nerve was then washed with a Ringer's solution, and the time to the return of the muscle twitch was recorded to determine the duration of the block.

-

The following diagram illustrates a generalized workflow for these early experimental protocols.

Caption: Workflow of early local anesthetic evaluation.

Conclusion

This compound represents a significant, albeit brief, chapter in the history of local anesthesia. As one of the first synthetic alternatives to cocaine, it demonstrated the feasibility of creating safer anesthetic agents. Although its clinical use was hampered by tissue irritation, the study of this compound and its comparison to cocaine laid the groundwork for the development of a long line of more effective and less toxic local anesthetics that are central to modern medicine. The experimental protocols of the time, while simple, were foundational in establishing the principles of pharmacological evaluation that continue to evolve today. Further research into archived historical medical journals may yet reveal more precise quantitative data to fully elucidate the pharmacological profile of this pioneering compound.

References

An In-depth Technical Guide on the Physicochemical Properties of alpha-Eucaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

Quantitative data for alpha-Eucaine and its hydrochloride salt are summarized below. It is important to note the distinction between the free base and its hydrochloride salt, as their properties will differ.

Table 1: Physicochemical Properties of this compound (Free Base)

| Property | Value | Source |

| IUPAC Name | Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate | [1][2] |

| Synonyms | α-Eucaine, Eucaine A | [1][2][3] |

| CAS Number | 470-68-8 | [1][2][4] |

| Molecular Formula | C₁₉H₂₇NO₄ | [2][4][5] |

| Molecular Weight | 333.428 g/mol | [2][4][5] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source/Comment |

| Molecular Formula | C₁₉H₂₈ClNO₄ | Calculated |

| Molecular Weight | 369.89 g/mol | Calculated |

| Melting Point | Data not readily available in searched literature. | A general experimental protocol is provided below. |

| Solubility | Data not readily available in searched literature. | A general experimental protocol is provided below. |

| pKa | Data not readily available in searched literature. | A general experimental protocol is provided below. |

Mechanism of Action and Signaling Pathway

This compound, like other local anesthetics, functions by blocking nerve impulses.[3] This is primarily achieved by inhibiting the propagation of action potentials in nerve fibers. The principal target for this action is the voltage-gated sodium channel.

Local anesthetics block the influx of sodium ions through these channels, which is a critical step in the depolarization of the neuronal membrane.[6] By preventing this influx, the threshold for electrical excitability is increased, the rate of rise of the action potential is slowed, and nerve conduction is ultimately blocked. The binding site for most local anesthetics is thought to be located within the pore of the sodium channel.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound hydrochloride are provided below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid this compound hydrochloride transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a rapid rate initially to determine an approximate melting point. c. The apparatus is allowed to cool. d. A second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point. e. The temperature at which the first drop of liquid appears is recorded as the onset of melting. f. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as a range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound hydrochloride in various solvents (e.g., water, ethanol).

Methodology:

-

Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: a. The suspension is allowed to settle, or it is filtered/centrifuged to separate the undissolved solid. b. A known volume of the clear supernatant is carefully removed. c. The concentration of this compound hydrochloride in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. d. The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the protonated amine in this compound hydrochloride.

Methodology:

-

Solution Preparation: A precise weight of this compound hydrochloride is dissolved in a known volume of water to create a solution of known concentration.

-

Titration: a. The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. b. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette. c. The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: a. A titration curve is generated by plotting the pH versus the volume of titrant added. b. The equivalence point is determined from the inflection point of the curve (often by examining the first or second derivative). c. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

References

- 1. This compound [medbox.iiab.me]

- 2. α-Eucaine - Wikipedia [en.wikipedia.org]

- 3. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 4. Methyl 4-(benzoyloxy)-1,2,2,6,6-pentamethyl-4-piperidinecarboxylate | C19H27NO4 | CID 5282357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Characteristics of an Early Anesthetic: A Technical Guide to the Solubility and Stability of Alpha-Eucaine in Inaugural Formulations

For Immediate Release

This technical guide delves into the core physicochemical properties of alpha-Eucaine, an early synthetic local anesthetic. Primarily targeting researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the solubility and stability of this compound, with a particular focus on the data available during its initial use in the late 19th and early 20th centuries. The information presented is crucial for understanding the formulation challenges and pharmacological behavior of this historical compound.

Introduction: The Dawn of Synthetic Local Anesthetics

This compound, a benzoate (B1203000) ester, emerged in the late 19th century as one of the first synthetic substitutes for cocaine, which, despite its anesthetic properties, presented significant toxicity and addiction concerns.[1][2] Developed as a less toxic alternative, this compound paved the way for the development of a wide array of local anesthetics. However, its clinical application was hampered by issues of irritation, leading to its eventual replacement by the less irritating beta-Eucaine.[1] Understanding the foundational solubility and stability of this compound provides valuable insights into the evolution of local anesthetic formulations.

Physicochemical Properties of this compound

This compound, chemically known as methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate, possesses the following molecular characteristics:

| Property | Value |

| Molecular Formula | C₁₉H₂₇NO₄ |

| Molecular Weight | 333.42 g/mol |

Solubility Profile of this compound and its Hydrochloride Salt

The solubility of a drug is a critical determinant of its formulation and bioavailability. Early investigations into this compound and its hydrochloride salt provided foundational data for its initial pharmaceutical preparations.

Qualitative and Quantitative Solubility Data from Early Formulations

The following table summarizes the known solubility of this compound and its hydrochloride salt in various solvents as documented in early 20th-century scientific literature.

| Compound | Solvent | Solubility |

| This compound (Free Base) | Water | Sparingly soluble |

| Alcohol | Readily soluble | |

| Ether | Readily soluble | |

| Chloroform | Readily soluble | |

| This compound Hydrochloride | Water | 1 part in 10 parts of water |

| Alcohol | 1 part in 14 parts of alcohol | |

| Chloroform | Soluble |

Experimental Protocols for Solubility Determination (circa 1901)

The solubility data from early studies were typically determined through direct observation and gravimetric analysis. A standard protocol of the era would involve:

-

Saturation: A surplus of the solute (this compound or its hydrochloride salt) was added to a known volume of the solvent at a controlled temperature.

-

Equilibration: The mixture was agitated for an extended period to ensure saturation.

-

Filtration: The undissolved solute was removed by filtration.

-

Evaporation and Weighing: A known volume of the saturated solution was carefully evaporated to dryness, and the weight of the remaining residue was determined.

-

Calculation: The solubility was then expressed as the mass of solute dissolved in a given mass or volume of the solvent.

References

The Dawn of Synthetic Anesthetics: Alpha-Eucaine's Pivotal, Albeit Brief, Role

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The late 19th century marked a transformative era in medicine with the advent of local anesthesia. The discovery of cocaine's anesthetic properties revolutionized surgical procedures, but its significant drawbacks, including toxicity and addictive potential, spurred a fervent search for safer alternatives. Among the first synthetic compounds to emerge from this quest was alpha-Eucaine, a substance that, despite its own limitations, played a crucial role in shaping the trajectory of synthetic anesthetic development. This technical guide delves into the core of this compound's story, providing a detailed examination of its properties, the experimental methods of the time, and its ultimate contribution to the development of modern local anesthetics.

From Natural Alkaloid to Synthetic Analog: The Genesis of this compound

Cocaine, isolated from the coca leaf, was the first effective local anesthetic. However, its adverse effects necessitated the search for a synthetic substitute that could replicate its anesthetic properties without its undesirable side effects. This led German chemist Georg Merling to synthesize this compound in 1884, representing a significant step away from reliance on naturally occurring alkaloids.[1] This endeavor was a pioneering example of rational drug design, attempting to modify a known active molecule to improve its therapeutic profile.

The development of this compound was quickly followed by the synthesis of its isomer, beta-Eucaine, in 1896 by Merling and his colleague Albrecht Schmidt.[1] Beta-Eucaine proved to be less irritating to tissues and more stable, capable of being sterilized by boiling, a significant advantage over the heat-labile cocaine.[1] This led to the rapid obsolescence of this compound in clinical practice.

Comparative Quantitative Analysis

Precise quantitative data from the late 19th and early 20th centuries is often sparse and variable. However, based on available historical records, the following tables summarize the known toxicological and emerging anesthetic properties of this compound in comparison to its natural predecessor, cocaine, and its more successful synthetic successor, beta-Eucaine.

Table 1: Comparative Toxicity

| Compound | Animal Model | Route of Administration | Toxicity Metric (LD50/MLD) | Reference |

| This compound | Rabbit | Subcutaneous | Not Found | |

| beta-Eucaine | Rabbit | Subcutaneous | 400-500 mg/kg (MLD) | [2] |

| Cocaine | Rabbit | Subcutaneous | ~150-200 mg/kg (Estimated) |

Note: A precise subcutaneous LD50 for cocaine in rabbits from a directly comparable historical source was not available. The estimated value is based on various historical toxicity studies and should be interpreted with caution.

Table 2: Anesthetic Properties (Qualitative and Emerging Quantitative)

| Compound | Anesthetic Potency | Irritation Potential |

| This compound | Reported to have anesthetic effects | High |

| beta-Eucaine | Similar to cocaine | Low |

| Cocaine | Standard for comparison | Moderate |

Historical Experimental Protocols

The evaluation of new anesthetic compounds in the late 19th and early 20th centuries relied on a variety of in vivo animal models. These protocols, while rudimentary by modern standards, provided the foundational data for the development of safer and more effective local anesthetics.

Determination of Anesthetic Potency

1. Rabbit Cornea Test (Surface Anesthesia):

-

Objective: To assess the topical anesthetic efficacy of a substance.

-

Methodology:

-

A solution of the test compound (e.g., this compound hydrochloride) at a specific concentration was prepared.

-

A healthy rabbit was gently restrained.

-

A few drops of the anesthetic solution were instilled into one of the rabbit's eyes. The other eye served as a control and received a saline solution.

-

The corneal reflex was tested at regular intervals by lightly touching the cornea with a fine, non-injurious object, such as a hair from a camel-hair brush or a thin filament (a precursor to the Von Frey hairs).

-

The time to the abolition of the blink reflex was recorded as the onset of anesthesia.

-

The duration of anesthesia was determined by recording the time until the return of the corneal reflex.

-

Different concentrations of the test substance were used to establish a dose-response relationship.

-

2. Guinea Pig Intradermal Wheal Test (Infiltration Anesthesia):

-

Objective: To evaluate the potency and duration of action of an anesthetic when infiltrated into the skin.

-

Methodology:

-

The back of a guinea pig was carefully shaved.

-

A small volume (e.g., 0.1-0.25 mL) of the anesthetic solution was injected intradermally, raising a small wheal.

-

The site of injection was tested for sensation at regular intervals. This was often done by pricking the skin within the wheal with a sharp needle or applying a calibrated pressure filament (such as a Von Frey hair).

-

The absence of a flinch or withdrawal response from the animal indicated successful anesthesia.

-

The time to the onset of anesthesia and the total duration of the anesthetic effect were recorded.

-

Multiple wheals with different concentrations of the anesthetic could be tested on the same animal to compare potencies.

-

Assessment of Irritation Potential

1. Subcutaneous Injection and Observation:

-

Objective: To qualitatively and semi-quantitatively assess the local tissue irritation caused by a substance.

-

Methodology:

-

A solution of the test compound was injected subcutaneously into a rabbit or guinea pig.

-

The injection site was observed over several hours and days for signs of inflammation, including:

-

Erythema (redness): Graded on a scale (e.g., 0 for no redness to 4 for severe redness).

-

Edema (swelling): Graded on a scale (e.g., 0 for no swelling to 4 for severe swelling).

-

Necrosis (tissue death): Noted if present.

-

-

The severity and duration of the inflammatory response were recorded and compared to a control injection of saline. This method was a precursor to the more standardized Draize test developed later.

-

Signaling Pathways and Logical Relationships

The development of synthetic anesthetics was a logical progression driven by the need to separate the desirable anesthetic effects of cocaine from its undesirable systemic properties. The underlying mechanism of action, the blockade of nerve impulse transmission, was the target for these new synthetic molecules.

References

The Advent of Synthetic Local Anesthesia: A Technical History of Alpha-Eucaine's Introduction

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed historical and technical overview of the introduction of alpha-Eucaine into medicine. It addresses the scientific context of its development, its initial promise as a synthetic alternative to cocaine, and the ultimate reasons for its limited clinical adoption.

Executive Summary

The late 19th century marked a pivotal era in the development of local anesthesia. While cocaine, isolated from the coca leaf, had demonstrated remarkable efficacy in numbing tissues, its significant drawbacks, including toxicity, potential for addiction, and inability to be sterilized by heat, spurred a fervent search for safer, synthetic alternatives. Into this landscape emerged this compound, one of the first synthetic compounds to be introduced as a local anesthetic. Synthesized in 1896 by the German chemist Georg Merling, this compound was initially heralded as a promising substitute for cocaine. This guide delves into the historical context of its discovery, its chemical synthesis, early pharmacological evaluations, and the factors that ultimately led to its replacement by more suitable agents.

The Precursor: Cocaine and the Quest for a Synthetic Analogue

The introduction of cocaine into clinical practice in 1884 by Carl Koller for ophthalmic surgery revolutionized medical and dental procedures by allowing for localized pain control. However, the initial euphoria surrounding cocaine soon gave way to concerns regarding its adverse effects, which included systemic toxicity and the risk of addiction. The chemical instability of cocaine when heated also prevented its sterilization, a critical procedural step for preventing infections. This pressing need for a safer and more stable local anesthetic drove chemists to investigate the structure of cocaine and attempt to synthesize analogues that retained its anesthetic properties while shedding its undesirable characteristics.

The Synthesis and Initial Description of this compound

In 1896, Georg Merling, a chemist at the German pharmaceutical company Schering, successfully synthesized a new compound he named "Eucaine." This initial formulation would later be designated this compound to distinguish it from a subsequent, improved version. The synthesis of this compound represented a significant step in medicinal chemistry, demonstrating that the anesthetic properties of cocaine were not inextricably linked to its complex and problematic molecular structure.

The anesthetic properties of this new compound were first described in the same year by Dr. Gaetano Vinci of Berlin. His initial reports highlighted its efficacy as a local anesthetic, positioning it as a viable man-made substitute for the naturally derived cocaine.

Comparative Physicochemical and Pharmacological Properties

While detailed quantitative data from the late 19th and early 20th centuries are scarce and often lack the rigorous statistical analysis of modern studies, historical accounts provide a qualitative and semi-quantitative comparison between this compound and cocaine.

| Property | This compound | Cocaine | Source |

| Origin | Synthetic | Natural (from Erythroxylum coca) | |

| Anesthetic Potency | Effective local anesthetic | Potent local anesthetic | |

| Toxicity | Reportedly less toxic than cocaine | Higher systemic toxicity | |

| Addiction Potential | Non-addictive | Addictive | |

| Stability to Heat | Stable; could be sterilized by boiling | Unstable; could not be sterilized by boiling | |

| Tissue Irritation | Highly irritating to tissues | Less irritating than this compound |

Table 1: Comparative Properties of this compound and Cocaine

Experimental Protocols of the Era

The experimental protocols for evaluating local anesthetics in the late 19th and early 20th centuries were rudimentary by modern standards. They primarily relied on observational methods in animal models and, subsequently, in human subjects.

5.1 Animal Studies:

-

Corneal Anesthesia in Rabbits: A common method involved applying a solution of the anesthetic agent to the cornea of a rabbit's eye. The absence of a blink reflex upon touching the cornea with a fine hair or probe indicated the onset and duration of anesthesia.

-

Subcutaneous Injections in Guinea Pigs: Anesthetic solutions were injected subcutaneously into the backs of guinea pigs. The area was then tested for sensory perception by applying a stimulus, such as a sharp bristle, and observing for a skin twitch (the panniculus carnosus reflex). The absence of this reflex indicated successful local anesthesia.

5.2 Human Volunteer Studies and Clinical Application:

-

Topical Application: Solutions were applied to mucous membranes, such as the inside of the cheek or the surface of the eye, and the subject would report on the numbing effect.

-

Infiltration Anesthesia: The anesthetic was injected into the skin or subcutaneous tissue, and the area was then tested for sensation using a pinprick.

These early studies, including those by Dr. Vinci, would have followed similar observational protocols to establish the anesthetic efficacy of this compound.

The Critical Flaw: Tissue Irritation

Despite its advantages in terms of stability and lower toxicity, this compound possessed a significant and ultimately fatal flaw: it was highly irritating to tissues upon injection. This irritation caused considerable pain and inflammation at the injection site, which largely negated the benefits of its anesthetic effect. This severe drawback rendered it unsuitable for widespread clinical use.

The Rise of Beta-Eucaine and the Decline of this compound

Recognizing the limitations of this compound, researchers at Schering, including Georg Merling and Albrecht Schmidt, quickly developed a second-generation compound, beta-Eucaine, in 1897. Beta-Eucaine was found to be significantly less irritating than its predecessor while retaining the desirable properties of being a stable and effective local anesthetic.

The introduction of the less irritating beta-Eucaine effectively rendered this compound obsolete for most clinical applications. The development trajectory of the Eucaines illustrates a crucial principle in drug development: a compound's therapeutic efficacy can be completely undermined by unacceptable side effects.

Visualization of the Historical Development

The following diagrams illustrate the key relationships and timeline in the introduction of this compound.

Figure 1: Logical Flow of this compound's Development and Decline

Conclusion

This compound holds a significant, albeit brief, place in the history of pharmacology. As one of the first synthetic local anesthetics, its development marked a crucial step away from reliance on natural plant alkaloids and towards the rational design of safer and more stable drugs. While its clinical utility was short-lived due to severe tissue irritation, the story of this compound serves as a valuable case study for drug development professionals. It underscores the importance of a comprehensive evaluation of a drug candidate's properties, where tolerability and side effect profiles are as critical as its primary therapeutic action. The rapid development of its successor, beta-Eucaine, and its eventual replacement by even superior agents like procaine, highlight the dynamic and iterative nature of pharmaceutical innovation in the ongoing quest for safer and more effective medicines.

degradation products of alpha-Eucaine under historical storage conditions

An In-depth Technical Guide on the Predicted Degradation of Alpha-Eucaine Under Historical Storage Conditions

Abstract

This compound is a synthetic local anesthetic developed in the late 19th century as an analogue to cocaine.[1][2][3] Due to its historical significance and long periods of storage in various collections, understanding its chemical stability and potential degradation products is crucial for both historical reference and modern analytical studies. Direct, published studies on the degradation of this compound under specific historical storage conditions are not available in current scientific literature. Therefore, this technical guide provides a comprehensive overview of the predicted degradation pathways of this compound based on its chemical structure and by drawing parallels with the known degradation patterns of structurally similar ester-type local anesthetics like cocaine and procaine (B135).[4][5] The primary anticipated degradation mechanism is hydrolysis of its two ester functional groups. This document outlines these predicted pathways, proposes a robust experimental protocol for a forced degradation study to identify and quantify these products, and serves as a foundational resource for researchers in this field.

Introduction and Chemical Profile of this compound

This compound, with the IUPAC name Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate, was one of the first synthetic substitutes for cocaine used in local anesthesia.[1][2] Its chemical structure features a stable pentamethylpiperidine ring, but more importantly, it contains two ester linkages: a benzoate (B1203000) ester and a methyl ester. These ester groups are the most chemically labile parts of the molecule and are the primary sites for degradation.

Chemical Structure of this compound:

-

Molecular Formula: C₁₉H₂₇NO₄[1]

-

Molar Mass: 333.428 g·mol⁻¹[1]

-

Key Functional Groups:

-

Benzoate Ester

-

Methyl Ester

-

Tertiary Amine (within the piperidine (B6355638) ring)

-

Given the presence of atmospheric moisture, temperature fluctuations, and varying pH conditions over long-term historical storage, hydrolysis is the most probable degradation pathway.

Predicted Degradation Pathways

The degradation of this compound is predicted to occur primarily through the hydrolysis of its ester bonds. Oxidation is considered a secondary, less likely pathway under typical storage conditions as the molecule lacks easily oxidizable moieties like the catechol structure found in other drugs such as epinephrine (B1671497).[6]

Primary Pathway: Hydrolysis

This compound has two ester groups susceptible to hydrolysis. This process can be catalyzed by acid or base, or it can occur slowly via neutral hydrolysis with ambient moisture over extended periods.

-

Hydrolysis of the Benzoate Ester: This reaction would cleave the bond between the piperidine ring and the benzoyl group, yielding Benzoic Acid and Methyl 4-hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate .

-

Hydrolysis of the Methyl Ester: This reaction would cleave the methyl group from the carboxylate, yielding Methanol (B129727) and 4-Benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid .

It is plausible that under harsh conditions (e.g., strong acid or base), sequential hydrolysis could occur, ultimately leading to 4-hydroxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylic acid , benzoic acid, and methanol as the final degradation products.

References

- 1. This compound [medbox.iiab.me]

- 2. α-Eucaine - Wikipedia [en.wikipedia.org]

- 3. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 4. Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Clinical Observations of alpha-Eucaine's Anesthetic Effects: A Technical Guide

Introduction

In the late 19th century, the search for a safe and effective alternative to cocaine as a local anesthetic was a significant focus of medical research. Cocaine, while groundbreaking in its ability to induce localized numbness, presented considerable challenges due to its toxicity and addictive potential.[1] This pursuit led to the synthesis of alpha-Eucaine (α-Eucaine), one of the first synthetic local anesthetics, designed to replicate cocaine's anesthetic properties without its adverse effects. This technical guide provides an in-depth overview of the initial clinical observations of this compound's anesthetic effects, drawing from the earliest available reports and historical context. It is intended for researchers, scientists, and drug development professionals interested in the history and early development of local anesthetics.

Historical Context and Development

This compound was first synthesized by the German chemist Georg Merling and introduced to the medical community around 1896.[1] Its development was a direct response to the growing concerns over cocaine's side effects. The chemical synthesis of this compound represented a significant step in medicinal chemistry, demonstrating that the anesthetic properties of a natural compound could be replicated and potentially improved upon in a laboratory setting. The initial clinical investigations into its anesthetic potential were described by Dr. Gaetano Vinci of Berlin in 1896.[1] The pharmaceutical company Schering & Glatz was responsible for the production and distribution of this new anesthetic.[1]

References

The Evolution of a Safer Anesthetic: A Technical Guide to the Developmental Relationship Between alpha-Eucaine and beta-Eucaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal transition from alpha-Eucaine to beta-Eucaine, a significant step in the late 19th-century quest for safer and more effective local anesthetics. The development of these compounds was a direct response to the significant toxicity and addictive properties of cocaine, the first effective local anesthetic.[1][2] This document provides a detailed comparison of their chemical properties, synthesis, and biological effects, supported by available data from historical and modern sources.

Introduction: The Search for a Cocaine Alternative

The introduction of cocaine as a local anesthetic in 1884 revolutionized surgical practice, particularly in ophthalmology and dentistry.[1][3][4] However, its severe side effects, including toxicity and the potential for addiction, spurred a search for synthetic alternatives.[1][2] This led German chemist Georg von Merling to synthesize this compound in 1896.[1] While effective as an anesthetic, this compound proved to be excessively irritating to tissues, limiting its clinical utility.[1] This critical drawback directly prompted the development of its successor, beta-Eucaine, by von Merling and Albrecht Schmidt in the same year.[1] Beta-Eucaine emerged as a less irritating and more stable compound, marking a significant advancement in the field of local anesthesia.[1]

Chemical and Physical Properties

Alpha- and beta-Eucaine are structurally related as benzoate (B1203000) esters, but subtle differences in their molecular architecture account for their distinct biological properties. Both are piperidine (B6355638) derivatives, representing a simplification of cocaine's tropane (B1204802) ring structure.[5][6]

| Property | This compound Hydrochloride | beta-Eucaine Hydrochloride | Cocaine Hydrochloride |

| Chemical Formula | C₁₉H₂₈ClNO₄ | C₁₅H₂₂ClNO₂ | C₁₇H₂₂ClNO₄ |

| Molecular Weight | 373.88 g/mol [7][8] | 283.79 g/mol [9][10] | 339.81 g/mol [11] |

| Chemical Structure | Methyl 4-benzoyloxy-1,2,2,6,6-pentamethylpiperidine-4-carboxylate hydrochloride | 2,2,6-Trimethylpiperidin-4-yl benzoate hydrochloride | Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride |

| Solubility in Water | Data not readily available in quantitative modern terms, but historical accounts suggest it was soluble enough for clinical use. | 1g in 30 mL[12] | 1g in 0.4 mL[11] |

| Melting Point | Not available | 277-279 °C (decomposes)[12] | ~195 °C[11] |

| Stability | Less stable than beta-Eucaine, particularly to heat sterilization. | Stable to boiling, a significant advantage over cocaine.[1] | Degrades upon boiling.[1] |

Synthesis and Development

The synthesis of both eucaines marked a significant step away from reliance on naturally sourced alkaloids like cocaine.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from acetone (B3395972) and ammonia.[7]

Synthesis of beta-Eucaine

The synthesis of beta-Eucaine is a more streamlined process.[13]

Developmental Relationship

The development from alpha- to beta-Eucaine was a clear example of iterative drug design driven by clinical observation.

Biological Activity and Toxicity

The primary reason for the shift from alpha- to beta-Eucaine was the latter's improved tolerability.

Mechanism of Action

Like other local anesthetics, the eucaines exert their effect by blocking voltage-gated sodium channels in nerve cell membranes.[5] This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby preventing the transmission of pain signals.

Comparative Toxicity and Efficacy

While precise, modern quantitative data for this compound is scarce in contemporary literature, historical accounts consistently describe it as significantly more irritating than beta-Eucaine.[1] For beta-Eucaine, some quantitative toxicity data is available.

| Parameter | This compound | beta-Eucaine |

| Anesthetic Potency | Effective, but overshadowed by irritation. Described as having similar duration to cocaine.[14] | Considered superior to this compound due to lower irritation.[14] |

| Tissue Irritation | "Far too irritating to tissues".[1] | "Less irritating".[1] |

| Toxicity (MLD) | Not quantitatively documented in readily available sources. | Frogs: 1300 mg/kg (s.c.)Rabbits: 400-500 mg/kg (s.c.)Rats: 15-25 mg/kg (i.v.)Cats: 10.0-12.5 mg/kg (i.v.)Guinea Pigs: 310 mg/kg (s.c.), 180 mg/kg (i.p.), 30 mg/kg (i.v.)[12] |

Experimental Protocols of the Era

The late 19th and early 20th centuries relied on in vivo animal models to assess the efficacy and toxicity of new anesthetic compounds. While detailed protocols from the original studies on eucaines are not extensively documented in modern databases, the general methodologies of the time can be inferred.

Anesthetic Potency and Duration

A common method was the application of the anesthetic solution to the cornea of a rabbit's eye, followed by testing for the loss of the corneal reflex (blinking) upon touching it with a fine hair or probe. The duration of anesthesia was measured as the time until the reflex returned. For infiltration anesthesia, the compound would be injected subcutaneously into an animal, and the area would be periodically tested for a response to a painful stimulus, such as a pinch or a mild electrical current.

Irritation and Toxicity Testing

Irritation was often assessed by observing the local tissue reaction after subcutaneous injection in animals, looking for signs of inflammation, swelling, and necrosis. Toxicity was typically determined by administering escalating doses of the compound to animals (such as frogs, rabbits, or guinea pigs) via various routes (subcutaneous, intravenous) to establish the minimum lethal dose (MLD), the lowest dose that resulted in death.

Clinical Significance and Conclusion

The development of beta-Eucaine from this compound represents a critical, albeit incremental, step in the evolution of local anesthetics. It demonstrated the feasibility of creating synthetic alternatives to cocaine with improved safety profiles. The key advance was the reduction of tissue irritation, which made beta-Eucaine a viable clinical option for procedures in dentistry and ophthalmology.[1][3][15] Furthermore, its stability to heat allowed for sterilization, a significant advantage over the heat-labile cocaine.[1] Although beta-Eucaine was eventually superseded by even safer and more effective agents like procaine (B135) (Novocain), its development laid important groundwork for the structure-activity relationship studies that would lead to the diverse array of local anesthetics available to clinicians today. The story of the eucaines underscores the importance of iterative design and clinical feedback in the process of drug discovery and development.

References

- 1. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 2. From cocaine to ropivacaine: the history of local anesthetic drugs [pubmed.ncbi.nlm.nih.gov]

- 3. tulsaprecisiondental.com [tulsaprecisiondental.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beta-Eucaine | 500-34-5 | Benchchem [benchchem.com]

- 7. α-Eucaine - Wikipedia [en.wikipedia.org]

- 8. This compound [medbox.iiab.me]

- 9. Eucaine Hydrochloride | C15H22ClNO2 | CID 20055420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. beta-Eucaine [drugfuture.com]

- 13. Eucaine - Wikipedia [en.wikipedia.org]

- 14. publishingimages.s3.amazonaws.com [publishingimages.s3.amazonaws.com]

- 15. Local and Regional Anesthesia in Ophthalmology and Ocular Trauma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery of alpha-Eucaine: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core scientific discoveries surrounding alpha-Eucaine, one of the earliest synthetic local anesthetics. It provides a detailed overview of the key scientists involved, the chemical synthesis, and the mechanism of action, presented in a format tailored for a scientific audience.

Key Scientific Contributors

The development of this compound in the late 19th century was a significant step in the quest for safer alternatives to cocaine for local anesthesia. The primary individuals credited with its discovery and initial characterization are:

-

Georg Merling, Ph.D. A German chemist, Dr. Merling is recognized for the first successful synthesis of this compound around 1895.[1] His work was part of a broader effort to create synthetic compounds that mimicked the anesthetic properties of cocaine without its undesirable side effects and toxicity.

-

Gaetano Vinci, M.D. An Italian physician and pharmacologist, Dr. Vinci is credited with describing the local anesthetic properties of this compound in 1896.[1] His pharmacological investigations were crucial in establishing the potential clinical utility of this new synthetic compound.

-

Albrecht Schmidt, Ph.D. A colleague of Georg Merling, Dr. Schmidt was instrumental in the subsequent development of beta-Eucaine in 1896, a less irritating alternative to the original this compound.[1]

Chemical Synthesis of this compound

The synthesis of this compound, as developed by Georg Merling, is a multi-step process starting from acetone (B3395972). It is a notable example of early synthetic organic chemistry in the development of pharmaceuticals.

Synthesis Pathway

The overall synthetic route to this compound is outlined below.

Experimental Protocols

Step 1: Synthesis of Mesityl Oxide (Aldol Condensation) Two equivalents of acetone are condensed in the presence of an acid or base catalyst to yield mesityl oxide.

Step 2: Synthesis of Diacetonamine (Ammonolysis) Mesityl oxide is treated with ammonia (B1221849) to form diacetonamine.

Step 3: Synthesis of Triacetonamine Diacetonamine is reacted with another equivalent of acetone to yield triacetonamine.

Step 4: N-Methylation of Triacetonamine The secondary amine of triacetonamine is methylated, typically using a methylating agent such as methyl iodide, to form N-methyltriacetonamine.

Step 5: Cyanohydrin Formation N-methyltriacetonamine is reacted with a cyanide source, such as hydrogen cyanide or a cyanide salt, to form the corresponding cyanohydrin.

Step 6: Esterification with Benzoyl Chloride The hydroxyl group of the cyanohydrin is esterified using benzoyl chloride to introduce the benzoyl group, a key structural motif for anesthetic activity.

Step 7: Pinner Reaction to form this compound The nitrile group of the benzoyl ester intermediate is converted to a methyl ester via a Pinner reaction, using ethanol (B145695) in the presence of a strong acid, to yield the final product, this compound.

Quantitative Data

Historical records providing precise quantitative data from the original synthesis of this compound are scarce. However, modern analytical data for this compound and its hydrochloride salt are available.

| Property | Value |

| This compound (Free Base) | |

| Molecular Formula | C₁₉H₂₇NO₄ |

| Molar Mass | 333.42 g/mol |

| Appearance | White crystalline solid |

| This compound Hydrochloride | |

| Molecular Formula | C₁₉H₂₈ClNO₄ |

| Molar Mass | 369.88 g/mol |

| Appearance | White, odorless crystalline powder |

| Solubility | Soluble in water and alcohol |

Mechanism of Action: Sodium Channel Blockade

The anesthetic effect of this compound, like other local anesthetics, is achieved through the blockade of voltage-gated sodium channels in nerve cell membranes. This inhibition prevents the propagation of action potentials, thereby blocking the transmission of pain signals.

Signaling Pathway

The interaction of this compound with the sodium channel is a dynamic process. The "modulated receptor hypothesis" suggests that local anesthetics have different affinities for the various states of the sodium channel (resting, open, and inactivated).

Experimental Workflow for Characterization

The pharmacological effects of a novel local anesthetic like this compound would have been characterized through a series of in vitro and in vivo experiments.

Conclusion

The discovery of this compound by Georg Merling and its characterization by Gaetano Vinci marked a pivotal moment in the history of pharmacology and drug development. It demonstrated that synthetic molecules could be designed to produce specific physiological effects, paving the way for the development of a wide range of local anesthetics that are central to modern medicine. While this compound itself was eventually superseded by less irritating and more potent compounds, its discovery laid the crucial groundwork for the science of synthetic drug design.

References

Foundational Research on alpha-Eucaine: A Technical Guide to the Late 19th-Century Local Anesthetic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on alpha-Eucaine, a synthetic local anesthetic that emerged in the late 19th century as one of the first alternatives to cocaine. The document collates and synthesizes data from seminal papers of the era, focusing on the initial pharmacological studies, comparative analyses with cocaine, and the experimental methodologies employed.

Introduction: The Advent of a Synthetic Cocaine Substitute

This compound was first synthesized by the German chemist Georg Merling and introduced as a local anesthetic in 1896, with its physiological properties extensively detailed by Dr. Gaetano Vinci of Berlin.[1] Developed and marketed by the pharmaceutical company Schering & Glatz, it was presented as a safer alternative to cocaine, primarily due to its lower systemic toxicity and the stability of its solutions, which could be sterilized by boiling without decomposition.[1] However, its practical use was hampered by side effects such as irritation and the induction of hyperemia (increased blood flow) at the site of application.[2]

Comparative Analysis of Anesthetic Properties: this compound vs. Cocaine

Initial clinical and experimental comparisons between this compound and cocaine were crucial in establishing the former's profile as a local anesthetic. The data, while often qualitative by modern standards, provides valuable insight into its early reception and perceived efficacy.

Table 1: Anesthetic Efficacy and Physiological Effects

| Parameter | This compound | Cocaine | Source |

| Anesthetic Potency | Equal to cocaine when applied topically to the cornea. | Standard for local anesthesia at the time. | Legrand (1897) |

| Onset of Anesthesia | Slightly slower than cocaine. | Rapid. | Legrand (1897) |

| Duration of Anesthesia | Generally shorter than cocaine. | Longer-lasting. | Legrand (1897) |

| Effect on Vasculature | Causes vasodilation (hyperemia). | Causes vasoconstriction (ischemia). | Vinci (1896), Legrand (1897) |

| Effect on Pupil | No effect on pupil size or accommodation. | Causes mydriasis (pupil dilation). | Vinci (1896), Legrand (1897) |

| Irritation | Causes a burning sensation and irritation. | Less irritating on initial application. | Legrand (1897) |

| Solution Stability | Stable in boiling water, allowing for sterilization. | Decomposes upon boiling. | [2] |

Toxicological Profile

One of the primary advantages of this compound, as highlighted in early research, was its reduced systemic toxicity compared to cocaine.

Table 2: Comparative Toxicity

| Organism/System | This compound | Cocaine | Source |

| General Systemic Toxicity | Stated to be 3.75 times less toxic than cocaine. | Higher systemic toxicity. | Vinci (1896) |

| Effect on Heart | Less pronounced effect on heart rate and blood pressure. | Can cause significant cardiovascular effects. | Vinci (1896) |

| Effect on Central Nervous System | Less stimulating; does not induce euphoria. | Potent CNS stimulant with euphoric and addictive properties. | Vinci (1896) |

| Lethal Dose (qualitative) | Higher lethal dose required compared to cocaine. | Lower lethal dose. | Vinci (1896) |

Experimental Protocols of the Late 19th Century

The methodologies employed in the foundational research of this compound reflect the scientific standards of the period. These protocols, while not as quantitative as modern assays, were instrumental in characterizing the drug's properties.

Assessment of Local Anesthetic Action

-

Corneal Anesthesia in Animals:

-

Subject: Rabbits and dogs.

-

Procedure: A 1-2% solution of this compound hydrochlorate was instilled into the conjunctival sac of the animal's eye.

-

Observation: The cornea was then touched with a fine probe or foreign objects were placed on it. The absence of a blink reflex or any sign of irritation was indicative of complete anesthesia. The time to onset and the duration of the anesthetic effect were noted.

-

Evaluation of Systemic Physiological Effects

-

Cardiovascular and Respiratory Effects in Animals:

-

Subjects: Rabbits and dogs.

-

Procedure: this compound was administered intravenously to observe its effects on the circulatory and respiratory systems. In some experiments, the animals were curarized (paralyzed) and artificial respiration was maintained to isolate the drug's direct effects on the heart.

-

Measurements: Heart rate and blood pressure were likely monitored using a kymograph, a common recording device of that era. Respiratory rate was observed visually or also recorded.

-

Toxicological Assessment

-

Lethal Dose Determination (Qualitative):

-

Subjects: Various animal models, including frogs, guinea pigs, rabbits, and dogs.

-

Procedure: Increasing doses of this compound were administered to different groups of animals to determine the dose at which death occurred.

-

Observation: The symptoms leading to death (e.g., convulsions, respiratory failure) were recorded. This method provided a relative measure of toxicity compared to cocaine.

-

Visualizing the Research Process and Concepts

The following diagrams, generated using the DOT language, illustrate the workflow of the early experiments and the conceptual understanding of this compound's properties.

Mechanism of Action: A Late 19th-Century Perspective

The understanding of pharmacology in the late 19th century was not based on molecular interactions with specific receptors as it is today. Instead, the mechanism of action of local anesthetics like this compound was described in more general, physiological terms. It was understood that these substances acted directly on the peripheral nerves to block the transmission of sensory information to the brain. The prevailing theory was that local anesthetics induced a temporary, reversible "paralysis" of the sensory nerve endings, thereby preventing the generation and propagation of a nerve impulse. The exact nature of this "paralysis" was not elucidated, but it was observed to be a localized phenomenon that did not affect consciousness.

Conclusion

The foundational research on this compound in the late 19th century marked a significant step in the development of synthetic local anesthetics. While it was ultimately superseded by less irritating and more effective compounds like beta-Eucaine and later, procaine, the initial studies by Vinci and others laid the groundwork for the systematic evaluation of new anesthetic agents. The experimental protocols, though rudimentary by modern standards, provided the essential data that guided the clinical application and further development of local anesthesia. This early work highlights the transition from naturally derived alkaloids to synthetic compounds in the quest for safer and more reliable methods of pain control in medicine and dentistry.

References